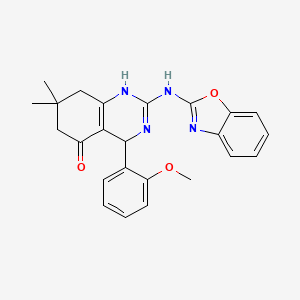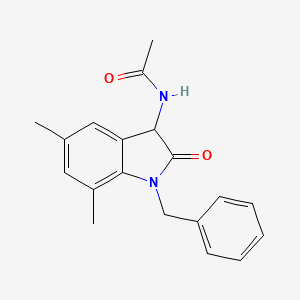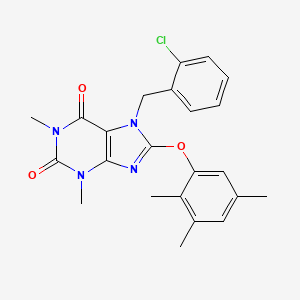![molecular formula C15H24N2O4S B4168536 N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide](/img/structure/B4168536.png)
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide
Übersicht
Beschreibung
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide, also known as MPSPA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea drugs, which are known to have hypoglycemic effects.
Wirkmechanismus
The mechanism of action of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide involves its interaction with ATP-sensitive potassium channels in pancreatic beta cells and cancer cells. In pancreatic beta cells, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide inhibits the activity of these channels, leading to an increase in insulin secretion and a decrease in blood glucose levels. In cancer cells, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide has been shown to have hypoglycemic effects in animal models of diabetes. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide has been found to induce apoptosis and cell cycle arrest in cancer cells by activating the p53 pathway and inhibiting the Akt pathway. These effects suggest that N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide may have potential therapeutic applications in the treatment of diabetes and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide in lab experiments is its specificity towards ATP-sensitive potassium channels in pancreatic beta cells and cancer cells. This specificity allows for the targeted modulation of these channels without affecting other ion channels or receptors. One limitation of using N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide in lab experiments is its potential toxicity at high concentrations. Careful dose-response studies are needed to determine the optimal concentration of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide for use in experiments.
Zukünftige Richtungen
For research on N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide include the development of more efficient synthesis methods, the optimization of dosage and administration regimens for therapeutic applications, and the investigation of its potential use in combination with other drugs for the treatment of diabetes and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the hypoglycemic and anticancer effects of N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide has been studied for its potential therapeutic applications in the treatment of diabetes and cancer. In diabetes research, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide has been shown to have hypoglycemic effects by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to an increase in insulin secretion and a decrease in blood glucose levels. In cancer research, N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-N-pentylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-4-5-6-11-16-15(18)12(2)17-22(19,20)14-9-7-13(21-3)8-10-14/h7-10,12,17H,4-6,11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVQLBDRVKBLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4168453.png)

![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4168457.png)
![3-chloro-N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B4168461.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)thio]-N-2-pyridinylacetamide](/img/structure/B4168466.png)

![ethyl 4-({[(4-ethyl-5-{2-[(4-methoxybenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4168493.png)
![N-(4-chlorophenyl)-4-[(3-methoxypropyl)amino]-3-nitrobenzamide](/img/structure/B4168495.png)

![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4168503.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-phenoxyphenyl)alaninamide](/img/structure/B4168529.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B4168532.png)

![methyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4168547.png)